molecular formula C23H23BrN2O4S B297221 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide

Cat. No. B297221
M. Wt: 503.4 g/mol
InChI Key: ZYKBCNZRSOKUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide, also known as BMS-986142, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of cytokines and growth factors. BMS-986142 is currently being studied for its potential therapeutic effects in various autoimmune diseases, such as psoriasis, lupus, and inflammatory bowel disease.

Mechanism of Action

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide works by inhibiting the activity of the TYK2 enzyme, which is involved in the signaling pathways of cytokines and growth factors. By blocking TYK2, 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide reduces the production of pro-inflammatory cytokines, such as interleukin-23 (IL-23) and interferon-alpha (IFN-alpha), which are implicated in the pathogenesis of autoimmune diseases. In addition, 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide has been shown to promote the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10), which may further contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide has been shown to have several biochemical and physiological effects, including:
- Inhibition of TYK2 activity
- Reduction in cytokine signaling and inflammation
- Promotion of anti-inflammatory cytokine production
- Modulation of immune cell function
- Improvement in clinical symptoms in patients with psoriasis and other autoimmune diseases

Advantages and Limitations for Lab Experiments

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide has several advantages for lab experiments, including its specificity for the TYK2 enzyme and its ability to inhibit multiple cytokine signaling pathways. However, there are also some limitations to consider, such as the potential for off-target effects and the need for further optimization of dosing and administration.

Future Directions

There are several potential future directions for research on 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide, including:
- Further preclinical studies to investigate its mechanism of action and potential therapeutic effects in other autoimmune diseases
- Clinical trials to evaluate its safety and efficacy in larger patient populations
- Combination therapy with other immunomodulatory agents, such as biologics or small molecule inhibitors of other JAK family members
- Development of more potent and selective TYK2 inhibitors
- Investigation of the long-term safety and potential side effects of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide in patients with autoimmune diseases.

Synthesis Methods

The synthesis of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide involves several steps, including the reaction of 4-bromobenzenesulfonyl chloride with 4-methylbenzylamine to form 4-(4-methylbenzylamino)benzenesulfonyl chloride. This intermediate is then reacted with 3-methoxyphenylacetic acid to form 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide. The synthesis of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide has been described in detail in a patent application filed by Bristol-Myers Squibb, the company that developed the compound.

Scientific Research Applications

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide has been the subject of several preclinical and clinical studies to investigate its potential therapeutic effects. In a preclinical study, 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide was found to inhibit the activity of TYK2 and other JAK family members, leading to a reduction in cytokine signaling and inflammation. In a phase 1 clinical trial, 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide was found to be well-tolerated and showed promising results in patients with psoriasis. Further clinical trials are currently underway to evaluate the safety and efficacy of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide in various autoimmune diseases.

properties

Molecular Formula

C23H23BrN2O4S

Molecular Weight

503.4 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C23H23BrN2O4S/c1-17-6-8-18(9-7-17)15-26(31(28,29)22-12-10-19(24)11-13-22)16-23(27)25-20-4-3-5-21(14-20)30-2/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI Key

ZYKBCNZRSOKUKU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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